4-Fluoro-2-(3-fluorophenyl)benzaldehyde
Description
4-Fluoro-2-(3-fluorophenyl)benzaldehyde (C₁₃H₈F₂O, MW 218.19 g/mol) is a fluorinated benzaldehyde derivative featuring a fluorine atom at the 4-position of the benzaldehyde ring and a 3-fluorophenyl substituent at the 2-position. This structure combines electron-withdrawing fluorine atoms and aromatic groups, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electronic effects of the substituents, which modulate the aldehyde's electrophilicity and steric accessibility .
Properties
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-3-1-2-9(6-11)13-7-12(15)5-4-10(13)8-16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVSRPDIUFLWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-fluorophenyl)benzaldehyde typically involves the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide. The reaction is carried out in the presence of potassium carbonate and acetone as a solvent. The mixture is heated to 60°C for about 5 hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reactors and optimized conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-(3-fluorophenyl)benzoic acid.
Reduction: 4-Fluoro-2-(3-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-2-(3-fluorophenyl)benzaldehyde is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drugs, making it valuable in developing treatments for central nervous system (CNS) disorders and other medical conditions.
Case Study: Synthesis of CNS Active Compounds
Research has shown that fluorinated benzaldehydes can be converted into pharmacologically active agents. For instance, compounds derived from this compound have been investigated for their efficacy against neurological disorders, demonstrating improved binding affinity to target receptors compared to non-fluorinated analogs .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. It participates in various reactions, including nucleophilic substitutions and condensation reactions.
Table 1: Reaction Pathways Involving this compound
| Reaction Type | Product Type | Conditions |
|---|---|---|
| Nucleophilic Addition | Fluorinated Alcohols | Basic conditions |
| Aldol Condensation | β-Hydroxy Aldehydes | Acidic conditions |
| Reduction | Fluorinated Alcohols | Catalytic hydrogenation |
Materials Science
The compound is also explored for its potential applications in materials science, particularly in developing advanced materials with unique electronic and optical properties. The incorporation of fluorine atoms often leads to enhanced performance characteristics in polymers and organic semiconductors.
Case Study: Development of Organic Semiconductors
Studies have indicated that incorporating this compound into polymer matrices can improve charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Biological Studies
In biochemical research, this compound is used to study the effects of fluorinated compounds on biological systems. Its application extends to evaluating the therapeutic potential of new drug candidates and understanding their interactions within biological pathways.
Case Study: Evaluation of Toxicity and Efficacy
Research has shown that fluorinated compounds, including derivatives of this compound, exhibit varying levels of toxicity and efficacy in biological assays. For example, studies have assessed the cytotoxic effects of these compounds on cancer cell lines, revealing promising results for selective targeting while minimizing off-target effects .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-fluorophenyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-Fluoro-2-(3-fluorophenyl)benzaldehyde | -F (4), 3-fluorophenyl (2) | C₁₃H₈F₂O | 218.19 | Aldehyde, Fluorophenyl |
| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | -F (4), -CF₃ (2) | C₈H₄F₄O | 192.11 | Aldehyde, Trifluoromethyl |
| 4-Fluoro-2-(4-methoxybenzyl)benzaldehyde | -F (4), 4-methoxybenzyl (2) | C₁₅H₁₃FO₂ | 244.26 | Aldehyde, Methoxybenzyl |
| 4-[(3-Fluorophenyl)methoxy]benzaldehyde | -OCH₂(3-fluorophenyl) (4) | C₁₄H₁₁FO₂ | 230.23 | Aldehyde, Ether-linked fluorophenyl |
| 4-(3-Fluorophenyl)benzaldehyde | 3-fluorophenyl (4) | C₁₃H₉FO | 200.21 | Aldehyde, Fluorophenyl |
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) in 4-Fluoro-2-(trifluoromethyl)benzaldehyde exerts stronger electron-withdrawing effects than the 3-fluorophenyl group, enhancing the aldehyde's electrophilicity and reactivity in nucleophilic additions .
- Solubility: The ether linkage in 4-[(3-Fluorophenyl)methoxy]benzaldehyde improves solubility in polar solvents compared to non-polar fluorophenyl derivatives .
Spectroscopic Data Comparison
Table 2: ¹³C NMR Chemical Shifts of Aldehyde Carbons
Analysis :
- The aldehyde carbon in fluorinated benzaldehydes typically resonates near 190–191 ppm. The slight upfield shift in 4-Fluoro-2-(trifluoromethyl)benzaldehyde (δ 190.5) compared to 4-Fluoro-2-(4-methoxybenzyl)benzaldehyde (δ 191.2) reflects the stronger electron-withdrawing nature of -CF₃ vs. -OCH₃ .
Biological Activity
4-Fluoro-2-(3-fluorophenyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10F2O
- Molecular Weight : 234.22 g/mol
The presence of fluorine atoms in the structure enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:
- Anti-inflammatory Effects : The compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating neuroinflammatory conditions .
- Antitumor Activity : Studies have demonstrated that derivatives of fluorinated benzaldehydes can induce apoptosis in cancer cells. The compound may interact with cellular pathways involved in cell cycle regulation and apoptosis, contributing to its antitumor effects .
- Antimicrobial Properties : There is evidence that fluorinated compounds possess enhanced antimicrobial activity against various pathogens. The aldehyde functional group may contribute to this effect by interacting with microbial proteins or nucleic acids .
Case Study 1: Neuroinflammation
A study investigated the effects of this compound on microglial cells, which are pivotal in neuroinflammatory responses. The results indicated that treatment with the compound significantly reduced the production of nitric oxide and pro-inflammatory cytokines, thereby suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antitumor Activity
In another research effort, the compound was tested against various cancer cell lines. It demonstrated significant cytotoxicity, particularly against breast cancer cells (MDAMB-231). The mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth factors such as VEGF .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
